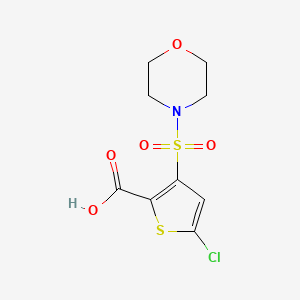

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

説明

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a chloro group, a morpholin-4-ylsulfonyl group, and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Starting from Thiophene Derivatives: Thiophene derivatives can be functionalized with chloro and morpholin-4-ylsulfonyl groups through a series of reactions involving chlorination and sulfonylation.

Using Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents onto the thiophene ring.

Direct Sulfonation: Direct sulfonation of the thiophene ring with morpholin-4-ylsulfonyl chloride can be another approach to synthesize the compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

Reduction: Reduction reactions can be performed on the chloro group to produce the corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Esters and Amides: From oxidation reactions.

Thiol Derivatives: From reduction reactions.

Substituted Thiophenes: From nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Applications

1.1 Enzyme Inhibition

One of the primary applications of 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is its role as an inhibitor of specific enzymes involved in ubiquitination, a cellular process that regulates protein degradation. Preliminary studies indicate that this compound may bind to the active sites of these enzymes, thereby preventing their normal function. This inhibition could lead to the development of therapeutic strategies for treating diseases such as cancer and neurodegenerative disorders.

1.2 Antimicrobial Properties

Research has suggested that this compound exhibits significant antimicrobial activity. Its structural components, particularly the morpholine group, enhance its solubility and bioavailability, making it a candidate for further exploration in drug development aimed at combating microbial infections.

1.3 Potential in Neurodegenerative Disease Treatment

Studies have explored the potential of this compound as a therapeutic agent for neurodegenerative diseases by targeting enzymes associated with protein misfolding and aggregation. The ability to inhibit these enzymes may help mitigate disease progression.

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for use in agrochemicals. Its biological activity may be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds, providing environmentally friendly alternatives to traditional agrochemicals.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds can provide insights into how modifications affect efficacy and selectivity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid | Contains a sulfamoyl group instead of morpholine | Known for antibacterial activity against certain pathogens |

| 5-Chloro-3-sulfinothiophene-2-carboxylic acid | Contains a sulfinyl group | Exhibits antioxidant properties |

| 5-Chlorothiophene-2-carboxylic acid | Lacks the morpholine and sulfonyl groups | Simpler structure; primarily used in organic synthesis |

Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking studies and kinetic assays will be essential in understanding its interactions with biological targets.

作用機序

The mechanism by which 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

類似化合物との比較

5-Chloro-2-methoxybenzoic acid

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

5-Chloro-2-hydroxybenzoic acid

Uniqueness: 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds. Its thiophene ring and morpholin-4-ylsulfonyl group contribute to its versatility in various chemical reactions and applications.

生物活性

5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₅S₂ |

| CAS Number | 948015-50-7 |

| MDL Number | MFCD10038732 |

| Molecular Weight | 273.76 g/mol |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Cytokine Production : It triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, and IL-1beta in endothelial cells and atrial tissues .

- Expression of Adhesion Molecules : The compound increases the expression of adhesion molecules like ICAM1 and VCAM1, which play critical roles in inflammation .

- Activation of Signaling Pathways : It activates the transcription factor NF-kappa-B and increases phosphorylated ERK1/2 levels in dermal microvascular endothelial cells .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antitumor agent and its effects on various cell lines.

Antitumor Activity

A notable study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against cancer cell lines. The results demonstrated significant antiproliferative activity:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Other Thiophene Derivatives | Jurkat (human T-cell leukemia) | < 10 |

This indicates that the compound exhibits promising antitumor properties, particularly against human epidermoid carcinoma cells.

Study on Inflammatory Response

In a controlled study examining the inflammatory response induced by this compound, researchers found that it significantly elevated levels of inflammatory markers in treated endothelial cells compared to controls. The findings suggest a dual role where it may contribute to both therapeutic and adverse effects depending on the context of use.

Clinical Relevance

The compound's ability to modulate inflammatory pathways suggests potential applications in treating diseases characterized by excessive inflammation or tumorigenesis. Further investigations are warranted to explore its efficacy and safety in clinical settings.

特性

IUPAC Name |

5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5S2/c10-7-5-6(8(17-7)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTUGMIATWHWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181657 | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-50-7 | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948015-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。